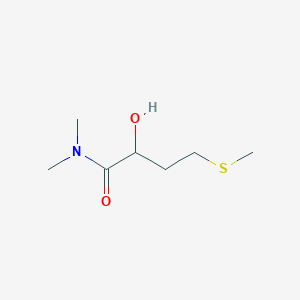

2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide

Description

Properties

IUPAC Name |

2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8(2)7(10)6(9)4-5-11-3/h6,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMOVBCNKOGIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026337-14-3 | |

| Record name | 2-hydroxy-N,N-dimethyl-4-(methylsulfanyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide typically involves the reaction of 2-hydroxybutanoic acid with N,N-dimethylamine and methylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and thiolation, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include:

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): Functional Groups: Contains a sulfonylamino (-SO₂NH-) group and a thiazolylamide substituent. Molecular Weight: Higher (C₁₆H₂₀N₃O₃S₂, ~366.48 g/mol) due to the aromatic thiazole ring and sulfonyl group. Bioactivity: Exhibits antimicrobial and enzyme inhibition properties, likely due to the thiazole moiety’s role in targeting bacterial enzymes .

N-(2-Formylphenyl)-4-methylbenzenesulfonamide ():

- Functional Groups : Features a formyl (-CHO) group and a sulfonamide (-SO₂NH₂) group.

- Crystal Structure : Forms trans-dimers via C–H⋯O hydrogen bonds, enhancing stability. This contrasts with 2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide, where the hydroxyl group may promote intramolecular hydrogen bonding .

Complex Peptidic Sulfonamides ():

- Structural Complexity : Includes chiral centers and extended alkyl/aryl chains (e.g., diphenylhexane backbones). These compounds are designed for high stereochemical specificity in drug-receptor interactions, unlike the simpler aliphatic structure of the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectral Data of Analogs (Representative Examples)

Research Findings

- Hydrogen-Bonding Capacity : The hydroxyl group in 2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide may enhance solubility and binding to biological targets, similar to sulfonamides in , which rely on hydrogen bonds for crystallographic stability .

- Sulfur-Driven Reactivity : The methylsulfanyl group could confer redox-modulating properties, analogous to thiazole-containing compounds in that disrupt microbial metabolism .

Biological Activity

2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide, also known as BRB33714, is a synthetic compound with a unique chemical structure that includes a hydroxyl group, dimethylamino group, and a methylsulfanyl group attached to a butanamide backbone. This compound has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and toxicology.

- Molecular Formula : C7H15NO2S

- Molecular Weight : 175.27 g/mol

- CAS Number : 1026337-14-3

The compound's structure allows it to interact with biological molecules, influencing their activity through hydrogen bonds and electrostatic interactions.

The biological activity of 2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide is primarily attributed to its ability to interact with specific molecular targets. The presence of the hydroxyl and dimethylamino groups enhances its reactivity and binding affinity to biomolecules. The methylsulfanyl group may also modulate these interactions, contributing to the compound's overall biological effects.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of 2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide. Key findings include:

- Acute Oral Toxicity : In studies involving rats, the compound demonstrated an oral LD50 greater than 2000 mg/kg, indicating low acute toxicity .

- Dermal Toxicity : Similar results were observed with dermal application, where no significant adverse effects were recorded at doses up to 2000 mg/kg .

- Inhalation Toxicity : The acute inhalation LC50 was found to be greater than 5.005 mg/L, further supporting its low toxicity profile .

Case Studies and Research Findings

-

Case Study on Structural Analogs :

- A study investigating N,N-dimethyl-anthranilic acid revealed that it induced apoptosis in breast cancer cells through modulation of key apoptotic proteins such as caspases and Bcl-2 family members. This indicates that compounds with similar functional groups may also have therapeutic potential in cancer treatment .

-

Comparative Analysis :

- The compound was compared with similar structures such as 2-Hydroxy-4-methylthiobutanamide and 2-Hydroxy-N,N-dimethylpropanamide. The unique combination of functional groups in 2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide suggests enhanced reactivity and biological activity compared to its analogs.

Applications in Research

The compound is being investigated for various applications:

- Medicinal Chemistry : As a precursor for drug development due to its unique structure.

- Organic Synthesis : Utilized as a building block in the synthesis of other biologically active compounds.

- Toxicological Studies : Its low toxicity profile makes it suitable for further exploration in pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.